8-(Butylthio)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Butylthio)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines a purine core with a naphthylmethyl group and a butylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Butylthio)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common approach is to start with the purine core, which can be functionalized at specific positions to introduce the butylthio and naphthylmethyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of catalytic systems can be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
8-(Butylthio)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The naphthylmethyl group can be reduced under specific conditions.
Substitution: The purine core can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butylthio group can yield sulfoxides or sulfones, while nucleophilic substitution on the purine core can introduce various functional groups .
Scientific Research Applications
8-(Butylthio)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: It can be used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 8-(Butylthio)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1-(1-Naphthylmethyl)piperazine: Shares the naphthylmethyl group but has a different core structure.
1-Naphthylamine: Contains the naphthyl group but lacks the purine core and butylthio substituent
Uniqueness
8-(Butylthio)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its combination of a purine core with a naphthylmethyl group and a butylthio substituent. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .
Properties
CAS No. |
476480-86-1 |
---|---|
Molecular Formula |
C22H24N4O2S |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
8-butylsulfanyl-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione |
InChI |
InChI=1S/C22H24N4O2S/c1-4-5-13-29-21-23-19-18(20(27)25(3)22(28)24(19)2)26(21)14-16-11-8-10-15-9-6-7-12-17(15)16/h6-12H,4-5,13-14H2,1-3H3 |
InChI Key |
QFQCDHWRQLKZPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NC2=C(N1CC3=CC=CC4=CC=CC=C43)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.